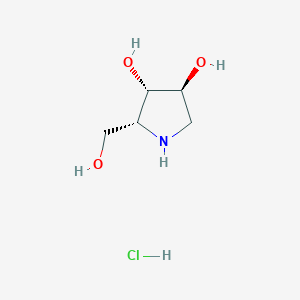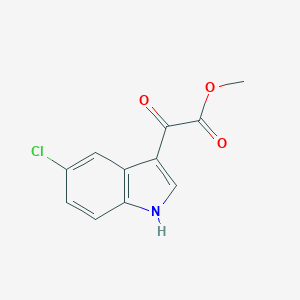
(2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and molecular biology. This compound is a derivative of pyrrolidine and is commonly referred to as D-ribose. D-ribose is a naturally occurring sugar molecule that plays a vital role in the production of ATP, which is the primary source of energy in cells.
作用機序
The mechanism of action of (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride is not fully understood. However, it is believed that this compound may act as a substrate for enzymes involved in the metabolism of ribose, which may play a role in the production of ATP. Additionally, this compound may also have an antioxidant effect, which may help protect cells from oxidative damage.
Biochemical and physiological effects:
(2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride has been found to have several biochemical and physiological effects. For example, this compound has been shown to increase the production of ATP in cells, which may help improve energy metabolism. Additionally, this compound may also have an antioxidant effect, which may help protect cells from oxidative damage.
実験室実験の利点と制限
One of the primary advantages of using (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride in lab experiments is its potential to improve energy metabolism in cells. Additionally, this compound may also have an antioxidant effect, which may help protect cells from oxidative damage. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research involving (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride. One possible direction is to further investigate the potential applications of this compound in the treatment of various metabolic disorders, such as diabetes and cancer. Additionally, future research could focus on elucidating the mechanism of action of this compound, which may help to further understand its potential applications in various fields of scientific research. Finally, future research could also focus on developing new synthesis methods for this compound, which may help to improve its availability for research purposes.
合成法
The synthesis of (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride involves several steps, starting with the conversion of ribose into ribose-5-phosphate. This intermediate is then converted into 2-deoxyribose-5-phosphate, which is further converted into 2-deoxyribose-5-phosphate aldolase. The final step involves the addition of hydroxymethylpyrrolidine to the aldolase to produce (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride.
科学的研究の応用
(2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride has been extensively studied for its potential applications in various fields of scientific research. One of the primary uses of this compound is in the field of biochemistry, where it is used as a substrate for enzymes involved in the metabolism of ribose. Additionally, this compound has been found to be useful in the study of various metabolic disorders, such as diabetes and cancer.
特性
CAS番号 |
186759-56-8 |
|---|---|
製品名 |
(2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride |
分子式 |
C5H12ClNO3 |
分子量 |
169.61 g/mol |
IUPAC名 |
(2R,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c7-2-3-5(9)4(8)1-6-3;/h3-9H,1-2H2;1H/t3-,4+,5+;/m1./s1 |
InChIキー |
PZGVJCJRMKIVLJ-UZKLXKKNSA-N |
異性体SMILES |
C1[C@@H]([C@H]([C@H](N1)CO)O)O.Cl |
SMILES |
C1C(C(C(N1)CO)O)O.Cl |
正規SMILES |
C1C(C(C(N1)CO)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B64083.png)







![6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B64104.png)

